(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-8(2-3-8)4-6(9)7(10)11;/h6H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
CUCQAYYAAXWJDT-RGMNGODLSA-N |
Isomeric SMILES |
CN1CC2(CC2)C[C@H]1C(=O)O.Cl |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride primarily involves the transformation of proline derivatives featuring an exocyclic methylene group into the spirocyclic framework through cyclopropanation reactions. The key step is the formation of the spirocyclopropyl ring by reaction with metal carbenoids generated via Simmons–Smith type reactions or their variants.
- Starting Material: 4-exocyclic methylene-substituted proline derivatives.
- Key Reagents: Diethylzinc (Et2Zn), diiodomethane (CH2I2) or chloroiodomethane (ClCH2I), trifluoroacetic acid (CF3COOH).
- Reaction Type: Metal carbenoid-mediated cyclopropanation to form the spiro ring system.
This approach ensures the formation of the azaspiro[2.4]heptane core with control over stereochemistry, particularly the (6S) configuration critical for biological activity.
Detailed Process Example
One documented process involves:
- Dissolving (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxyproline-2-formic acid in isopropyl acetate at 0 °C.
- Adding catalytic TEMPO and slowly introducing sodium hypochlorite (NaClO) to oxidize the hydroxyl group to a keto intermediate.
- Subsequent cyclopropanation via treatment with Et2Zn and CH2I2 or ClCH2I in the presence of CF3COOH to form the spirocyclic compound.
- Deprotection and acidification yield the hydrochloride salt of the target compound.
Industrial Scale Considerations
Industrial production scales up the laboratory synthesis by:
- Employing continuous flow reactors for better temperature and reaction control.
- Optimizing reagent stoichiometry and reaction times to maximize yield and minimize impurities.
- Utilizing advanced purification methods such as crystallization and chromatography to achieve high purity (>95%) suitable for pharmaceutical intermediates.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclopropanation | Et2Zn + CH2I2 or ClCH2I + CF3COOH | Formation of spirocyclopropyl ring; stereoselective |
| Oxidation | NaClO + TEMPO at 0-5 °C | Conversion of hydroxyl to ketone intermediate |
| Reduction | LiAlH4 or NaBH4 | Possible reduction of keto intermediates if needed |
| Substitution | Alkyl halides + base (e.g., NaOH) | Functional group modifications on nitrogen or carboxyl |
The compound's preparation relies heavily on the cyclopropanation step to establish the spirocyclic framework, which is stereochemically demanding and dictates the biological activity of the final product.
Research Findings and Mechanistic Insights
- The spirocyclopropyl proline derivatives prepared via these methods have been identified as key intermediates in the synthesis of hepatitis C virus NS5A inhibitors, a class of antiviral agents.
- Enantioselective preparation methods for related proline scaffolds utilize catalytic allylic alkylation and careful stereochemical control to ensure the desired (6S) configuration.
- Analytical techniques such as NMR spectroscopy (¹H and ¹³C), X-ray crystallography, and high-resolution mass spectrometry (HRMS) confirm the structural integrity and stereochemistry of the synthesized compound.
- Stability studies under various pH and temperature conditions are recommended to optimize storage and handling, with degradation monitored by HPLC-UV methods.
Comparative Table of Preparation Methods
| Aspect | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Scale | Gram-scale | Kilogram-scale |
| Reactor Type | Batch reactors | Continuous flow reactors |
| Key Reagents | Diethylzinc, CH2I2, TEMPO, NaClO | Same reagents, optimized for cost and efficiency |
| Purification | Chromatography, crystallization | Advanced crystallization, continuous purification |
| Yield and Purity | Moderate to high yield; >95% purity | High yield, >95% purity with process optimization |
| Stereochemical Control | Achieved via chiral starting materials and conditions | Maintained with process monitoring and control |
Chemical Reactions Analysis
Cyclopropane Ring Formation
The spiro[2.4]heptane system is synthesized via Simmons–Smith cyclopropanation (Fig. 1A), a stereospecific method for converting exocyclic alkenes into cyclopropane rings. Key steps include:
-
Reagents : Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) generate a zinc-carbenoid intermediate .
-
Conditions : Reactions occur at 25–70°C in anhydrous dichloromethane or ethers .
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification and amide coupling :
-
Esterification : Reacts with tert-butoxycarbonyl (Boc) anhydride in CH₂Cl₂ with Et₃N/DMAP catalysis (85% yield) .
-
Amide Formation : Couples with amines using EDCI/HOBt, achieving >90% purity in HCV inhibitor syntheses .
Hydrolysis of Protecting Groups
-
Boc Deprotection : Achieved with HCl/dioxane (4 M, 2 h, RT) or TFA/CH₂Cl₂ (1:1 v/v, 1 h) .
-
Fmoc Removal : Uses piperidine/DMF (20% v/v, 30 min) for peptide synthesis applications.
Reductive Modifications
-
Hydrodehalogenation : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces halogenated intermediates to yield spirocyclic products .
Reaction Comparison Table
Mechanistic Insights
-
Cyclopropanation : Proceeds via a concerted [2+1] cycloaddition mechanism, retaining stereochemistry .
-
Carboxylic Acid Activation : EDCI-mediated coupling forms an O-acylisourea intermediate, enabling nucleophilic attack by amines .
Industrial-Scale Optimization
Patented processes highlight:
-
Solvent Systems : TBME/hexane mixtures improve dihalocarbene intermediate purity .
-
Catalyst Recycling : Pd-C recovery achieves >95% efficiency in hydrogenation steps .
This compound’s versatility in cyclopropane chemistry and peptide coupling underscores its importance in antiviral drug development. Continued research focuses on enhancing reaction selectivity and green chemistry adaptations .
Scientific Research Applications
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound’s spiro[2.4]heptane core differentiates it from linear or monocyclic analogs. Substituents on the nitrogen (e.g., methyl, Boc, Fmoc) and the carboxylic acid group influence physicochemical and pharmacological properties. Below is a comparative analysis with similar compounds:
Table 1: Structural and Physicochemical Comparison
Commercial Availability and Cost
Target Compound:
Boc-Protected Analog:
Fmoc-Protected Analog:
- Sold by WuXi TIDES at $139.10/g (1g), increasing cost-effectiveness at larger scales .
Biological Activity
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
The compound's chemical structure is characterized by its spirocyclic framework, which contributes to its biological properties. The molecular formula is with a molecular weight of 155.19 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 155.19 g/mol |
| LogP | 1.949 |
| TPSA | 55.84 Ų |
| H-bond Acceptors | 4 |
| H-bond Donors | 0 |
| Rotatable Bonds | 1 |
Cytotoxic Activity
Research into the cytotoxic effects of related azaspiro compounds has demonstrated varying degrees of activity against tumor cell lines. For example, compounds structurally similar to (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid have been evaluated for their cytotoxicity using the MTT assay against several cancer cell lines, including A549 and Jurkat cells. The results indicated that certain derivatives exhibited significant cytotoxicity, making them promising candidates for further development .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several azaspiro compounds on different cancer cell lines. The results showed that compounds with similar spirocyclic structures had IC50 values less than 30 µM against various tumor cells, indicating potent cytotoxic activity. This suggests that (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride may also possess similar properties .
- Metabolite Identification : In a pharmacokinetic study involving related compounds, metabolites were identified using HPLC-MS/MS techniques, providing insights into the biotransformation pathways of azaspiro compounds. Such methodologies could be applied to (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride for understanding its metabolism and biological effects in vivo .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing (6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Key steps include the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the amine group during spirocyclic ring formation can prevent racemization . Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled, as demonstrated in the synthesis of analogous spirocyclic compounds via acid-catalyzed cyclization . Post-synthesis purification via recrystallization or chiral HPLC (using hexanesulfonic acid mobile phases) ensures enantiomeric purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Compare chemical shifts of the spirocyclic core (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and methyl groups (δ 2.1–2.5 ppm) with reference data .
- HPLC : Use a mobile phase of water, hexanesulfonic acid, and acetonitrile (50:30:20 v/v) at pH 2.0 to achieve baseline separation of enantiomers or degradation products .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 200–220) and fragmentation patterns consistent with the azaspiro structure .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS) can be mitigated by using isotope-labeled internal standards. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns). Gradient elution with trifluoroacetic acid (0.1% v/v) improves peak resolution in HPLC assays .
Advanced Research Questions
Q. How should researchers design accelerated stability studies to predict degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours .
- Kinetic Analysis : Monitor degradation via HPLC and fit data to first-order kinetics to calculate activation energy (Ea) using the Arrhenius equation.
- Key Degradants : Cyclopropane ring-opening products and decarboxylation derivatives are common; structural confirmation requires high-resolution MS/MS .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in the azaspiro ring may lead to averaged NMR signals. Use variable-temperature NMR (e.g., −40°C to 25°C) to "freeze" conformers .
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for different conformers.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for the hydrochloride salt form .
Q. How can researchers optimize synthetic routes to improve scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces batch-to-batch variability. For example, a two-step process (cyclization followed by Boc deprotection) in a microreactor improves yield .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters like catalyst loading, solvent ratio, and reaction time. A case study achieved 50% yield improvement by adjusting DMSO-water ratios in cyclopropanation .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
